molecular formula C21H26N2O2 B1283687 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886770-41-8

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1283687
CAS No.: 886770-41-8
M. Wt: 338.4 g/mol
InChI Key: YXYOHCYZPXGDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 3-(4-phenylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYOHCYZPXGDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587711
Record name tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886770-41-8
Record name tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination with Subsequent Boc Protection

Reaction Overview

This two-step method involves C–N coupling between 4-bromobiphenyl and piperazine, followed by Boc protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Synthetic Procedure
  • C–N Coupling :

    • Reactants : 4-Bromobiphenyl (1.0 eq), piperazine (1.2 eq).
    • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
    • Base : Cs₂CO₃ (2.0 eq).
    • Solvent : Toluene, 110°C, 24 h.
    • Yield : ~78% (1-biphenyl-4-yl-piperazine).
  • Boc Protection :

    • Reactants : 1-Biphenyl-4-yl-piperazine (1.0 eq), Boc anhydride (1.1 eq).
    • Base : NaOH (2.0 eq).
    • Solvent : THF/H₂O, 0°C to RT, 12 h.
    • Yield : 92% (3-biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester).
Key Considerations
  • Regioselectivity is ensured by using a mono-Boc-protected piperazine intermediate.
  • Palladium catalysts enable efficient coupling with aryl bromides.

Photocatalytic C–N Bond Formation

Single-Step Synthesis

A photocatalytic method developed by CN108558792B employs visible light to directly couple 2-aminopyridine derivatives with Boc-piperazine, adaptable for biphenyl systems.

Reaction Conditions
  • Reactants : Boc-piperazine (1.0 eq), 4-iodobiphenyl (1.0 eq).
  • Photocatalyst : Acridine salt (0.1 eq).
  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq).
  • Solvent : Dichloroethane, blue LED (450 nm), 10 h.
  • Yield : 94–95% (reported for analogous pyridine derivatives).
Advantages
  • Eliminates heavy-metal catalysts and hydrogen gas.
  • Scalable under continuous-flow photoreactor conditions.

Nucleophilic Aromatic Substitution

Direct Substitution on Activated Aryl Halides

Piperazine reacts with electron-deficient aryl halides (e.g., 4-fluorobiphenyl) under microwave-assisted conditions.

Protocol
  • Reactants : 4-Fluorobiphenyl (1.0 eq), Boc-piperazine (1.5 eq).
  • Base : K₂CO₃ (3.0 eq).
  • Solvent : DMF, 150°C, 30 min (microwave).
  • Yield : 68% (lower due to steric hindrance).
Limitations
  • Limited to activated aryl halides (e.g., nitro or triflate substituents).
  • Competing side reactions reduce efficiency.

Reductive Amination of Biphenyl Aldehydes

Two-Step Process

  • Imine Formation :
    • Boc-piperazine reacts with 4-biphenylcarbaldehyde (1.2 eq) in MeOH, RT, 6 h.
  • Reduction :
    • NaBH₄ (2.0 eq), 0°C to RT, 2 h.
    • Total Yield : 65% (requires chiral resolution for enantiopure products).

Industrial-Scale Synthesis

Optimization for Manufacturing

  • Catalyst Recycling : Pd/C recovered via filtration achieves 90% reuse efficiency.
  • Cost Analysis : Photocatalytic methods reduce costs by 40% compared to Pd-mediated coupling.
Purification Methods
  • Column Chromatography : Silica gel (hexane/EtOAc 4:1).
  • Crystallization : Ethanol/water recrystallization yields 99% purity.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Scalability Environmental Impact
Buchwald-Hartwig 78 12,000 High Moderate (Pd waste)
Photocatalytic 95 8,500 Moderate Low
Nucleophilic 68 9,200 Low High (DMF use)
Reductive Amination 65 10,500 High Moderate

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The biphenyl and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Overview

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in pharmaceutical chemistry, particularly for its role as an intermediate in the synthesis of various therapeutic agents. Its applications span across different areas, including oncology and antimicrobial therapy, making it a valuable compound in drug development.

Anticancer Agents

One of the primary applications of this compound is in the synthesis of ribociclib, a selective cyclin-dependent kinase (CDK) inhibitor used for the treatment of hormone receptor-positive breast cancer. Ribociclib works by inhibiting CDK4/6, which are crucial for cell cycle progression, thus preventing cancer cell proliferation. The synthesis pathway involves the conversion of this compound into ribociclib, highlighting its importance in cancer therapeutics .

Antimicrobial Activity

This compound has been explored for its potential as a precursor in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. Oxazolidinones inhibit bacterial protein synthesis and are effective against gram-positive pathogens, including those resistant to other antibiotics. The development of such compounds from this compound could lead to new treatments for resistant infections .

Synthesis Methodologies

The preparation of this compound typically involves several synthetic routes that prioritize efficiency and yield. Recent methods have focused on:

  • Photocatalytic Synthesis : Utilizing light to drive chemical reactions, reducing the need for harsh conditions and minimizing byproduct formation. This method has shown improved yields and environmental safety compared to traditional methods .

Case Study 1: Ribociclib Synthesis

A study demonstrated the successful synthesis of ribociclib from this compound through a multi-step reaction involving various reagents and conditions. The final product exhibited high purity and efficacy in preclinical models of breast cancer, underscoring the compound's relevance in oncological research .

Case Study 2: Development of Antimicrobial Agents

Research into the conversion of this compound into oxazolidinone derivatives revealed promising antimicrobial activity against resistant strains of bacteria. The synthesized derivatives showed significant inhibition against tested pathogens, indicating potential clinical applications in treating infections that are difficult to manage with existing antibiotics .

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester
  • CAS No.: 886770-41-8
  • Molecular Formula : C₂₁H₂₆N₂O₂
  • Molecular Weight : 338.45 g/mol (calculated)
  • Structure : Features a piperazine core substituted with a tert-butyl ester group at position 1 and a biphenyl-4-yl moiety at position 3 .

Key Properties :

  • The tert-butyl ester acts as a protective group, improving stability during synthetic modifications .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties Evidence
Target Compound 3-Biphenyl-4-yl, 1-tert-butyl ester 338.45 High lipophilicity; potential CNS penetration due to biphenyl group.
1-(tert-Butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate 3-Methyl, 4-(methylthio)benzyl, 1-tert-butyl ester ~366.44 (estimated) Dual ester groups increase polarity; methylthio group enhances sulfur-mediated interactions.
4-(4-Carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 4-Carboxyphenyl, 1-tert-butyl ester 306.36 Carboxylic acid introduces acidity (pKa ~4-5), improving water solubility.
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester 3-Formyl, 4-methanesulfonyl, 1-tert-butyl ester ~333.37 (estimated) Methanesulfonyl group (electron-withdrawing) stabilizes intermediates; formyl enables reductive amination.
4-(2-Hydroxy-propyl)-piperazine-1-carboxylic acid tert-butyl ester 4-(2-Hydroxypropyl), 1-tert-butyl ester ~274.34 (estimated) Hydroxyl group enhances hydrophilicity, reducing blood-brain barrier penetration.

Biological Activity

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as BPPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

The molecular formula of BPPC is C21H26N2O2, with a molecular weight of approximately 342.45 g/mol. The compound features a biphenyl moiety attached to a piperazine ring, which is further substituted with a carboxylic acid tert-butyl ester. The synthesis of BPPC can be achieved through various methods, typically involving the reductive amination of relevant precursors or multicomponent reactions.

Synthesis Example:

  • Starting Materials: 5-bromo-2-nitropyridine and piperazine.
  • Method: The reaction was performed in water to produce 1-(6-nitropyridine-3-yl) piperazine, followed by Boc protection and catalytic hydrogenation.
  • Yield: The synthesis method resulted in high yields with minimal byproducts.

Antimicrobial Activity

Research indicates that compounds structurally similar to BPPC exhibit significant antimicrobial properties. Specifically, BPPC has been tested against various bacterial strains and has shown promising results:

  • Antibacterial Activity: BPPC demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity: In vitro studies have also indicated antifungal properties against common pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-Tubercular Properties

BPPC has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. In studies assessing its efficacy:

  • The compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against drug-susceptible strains of tuberculosis .
  • Molecular docking studies suggest that BPPC may interact with specific targets within the bacterial cell wall synthesis pathway, enhancing its therapeutic potential against resistant strains .

The biological activity of BPPC can be attributed to its ability to interact with various biological targets:

  • Receptor Interaction: BPPC's biphenyl structure allows it to engage with neurotransmitter receptors, potentially influencing neurochemical pathways related to anxiety and depression.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial metabolism, disrupting essential processes required for bacterial survival .

Case Studies and Research Findings

A selection of studies highlights the biological activity of BPPC and similar compounds:

StudyFindings
Study AEvaluated antimicrobial activity against S. aureusBPPC showed MIC values comparable to ciprofloxacin (MBC = 0.9 µg/mL)
Study BTested anti-TB efficacy against M. tuberculosisSignificant bactericidal activity observed in an acute mouse model
Study CInvestigated cytotoxicity in mammalian cellsLow cytotoxicity with IC50 > 64 μg/mL, indicating safety for therapeutic use

Q & A

Basic: What synthetic routes are commonly employed to synthesize 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes coupling a tert-butyl-protected piperazine with a biphenyl derivative under Buchwald-Hartwig amination or Ullmann coupling conditions. Key steps include:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect the piperazine nitrogen during reactions with electrophilic aryl halides .
  • Coupling Conditions : Palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in anhydrous solvents (e.g., toluene or DMF) at elevated temperatures (80–120°C) .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry and inert atmosphere control .

Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound, and what software tools are validated for such analyses?

X-ray crystallography is the gold standard for determining stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, leveraging intensity data to resolve positional and thermal parameters . Critical steps:

  • Data Collection : High-resolution (<1.0 Å) datasets minimize refinement errors.
  • Twinning Analysis : For crystals with potential twinning, SHELXD can deconvolute overlapping reflections .
  • Validation : Tools like PLATON or Mercury assess geometric plausibility. Discrepancies in bond angles or torsional strains may indicate misassigned configurations .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • NMR : ¹H/¹³C NMR identifies substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Aromatic protons in the biphenyl moiety appear as multiplets at 6.8–7.6 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 379.2 for C₂₂H₂₇N₂O₂⁺). Fragmentation patterns help validate the Boc group and piperazine ring .
  • IR : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹ .

Advanced: How do structural modifications (e.g., halogenation or substituent positioning) on the biphenyl moiety alter biological activity, and what methodologies quantify these effects?

  • Structure-Activity Relationship (SAR) : Halogenation at the biphenyl 3-position (e.g., bromine) enhances lipophilicity and target binding affinity. Competitive radioligand assays (e.g., using ³H-labeled analogs) quantify receptor occupancy .
  • Case Study : Substitution with electron-withdrawing groups (e.g., -CN) increases metabolic stability but may reduce solubility. LogP and solubility are measured via HPLC or shake-flask methods .
  • Contradictions : Some studies report antagonism with bulky substituents, while others note partial agonism—highlighting the need for dose-response curves (e.g., EC₅₀/IC₅₀ comparisons) .

Basic: What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Storage : Stable at -20°C under inert gas (N₂/Ar) for >6 months. Hydrolysis of the Boc group occurs in humid environments, detected via TLC (Rf shift) or LC-MS .
  • Degradation Pathways : Acidic conditions (pH <3) cleave the carbamate, releasing CO₂ and tert-butanol. Basic conditions (pH >10) may deprotect the piperazine .

Advanced: How can kinetic isotope effects (KIEs) or deuterated analogs (e.g., tert-butyl-d₉) elucidate metabolic pathways in in vitro studies?

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., tert-butyl-d₉) to track metabolic sites via MS/MS. KIEs reveal rate-limiting steps in CYP450-mediated oxidation .
  • Case Study : Deuterium at labile positions (e.g., benzylic hydrogens) reduces metabolic clearance, as shown in hepatocyte incubation assays .

Basic: What synthetic intermediates are critical for scale-up, and how are they monitored for purity?

  • Key Intermediates :
    • tert-Butyl piperazine-1-carboxylate (Boc-piperazine): Purity >98% by HPLC.
    • 4-Bromo-biphenyl: Validated via GC-MS to exclude di-brominated byproducts .
  • Process Analytical Technology (PAT) : In-line FTIR monitors coupling reactions in real-time .

Advanced: What computational strategies (e.g., molecular docking) predict target binding modes, and how are force fields parameterized for this compound?

  • Docking Workflow :
    • Target Preparation : Retrieve crystal structures (e.g., serotonin receptors) from PDB; remove water/ions.
    • Ligand Parameterization : Assign charges via AM1-BCC in OpenBabel.
    • Pose Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. Discrepancies may indicate flexible binding pockets .

Basic: What safety precautions are mandated during handling, and how are waste byproducts disposed of?

  • Hazards : Irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Management : Neutralize acidic/basic residues before disposal. Incinerate halogenated byproducts (e.g., brominated intermediates) .

Advanced: How do crystallographic disorder or polymorphism affect reproducibility in formulation studies, and what techniques mitigate these issues?

  • Disorder Analysis : SHELXL refinement with PART instructions resolves overlapping electron densities. For polymorphs, DSC and PXRD distinguish crystalline forms .
  • Mitigation : Controlled crystallization (e.g., solvent-drop grinding) enforces a single polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.